molecular formula C12H13N3O3S B7729715 N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B7729715
M. Wt: 279.32 g/mol
InChI Key: YSNFHOIVCWHYIS-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide: is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Thioether Formation: The quinazoline derivative is then reacted with a thiol compound, such as 2-mercaptoacetic acid, to form the thioether linkage.

    Amide Formation: The final step involves the reaction of the thioether intermediate with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides, ethers, and thioethers.

Scientific Research Applications

N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer properties, particularly as an inhibitor of tyrosine kinases.

    Biology: The compound is used in biological assays to study cell signaling pathways and enzyme inhibition.

    Medicine: Potential therapeutic applications include the treatment of cancer, inflammatory diseases, and microbial infections.

    Industry: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide involves the inhibition of specific enzymes and signaling pathways:

    Molecular Targets: The compound targets tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation.

    Pathways Involved: By inhibiting tyrosine kinases, the compound can disrupt signaling pathways that promote cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as a tyrosine kinase inhibitor for cancer treatment.

    Erlotinib: Similar to gefitinib, it is used to treat non-small cell lung cancer and pancreatic cancer.

    Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.

Uniqueness

N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the hydroxyethyl and thioether groups, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-6-5-13-10(17)7-19-12-14-9-4-2-1-3-8(9)11(18)15-12/h1-4,16H,5-7H2,(H,13,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNFHOIVCWHYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)SCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)SCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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